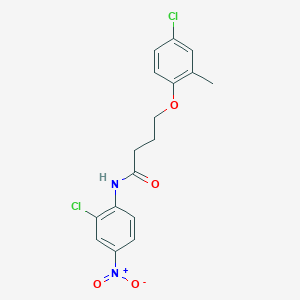![molecular formula C18H14Cl2N2O2 B3981695 2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B3981695.png)
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone
Descripción general
Descripción
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone, also known as DDQ, is a synthetic organic compound that has been widely used in scientific research. It is a powerful oxidizing agent and is commonly used in organic synthesis, analytical chemistry, and biochemistry.
Mecanismo De Acción
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone acts as an electron acceptor and undergoes a reduction reaction to form a semiquinone radical. This radical can then react with a variety of organic compounds, such as alcohols, amines, and thiols, to form the corresponding oxidized products. The mechanism of action of this compound is complex and depends on the specific reaction conditions and the nature of the organic substrate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways and the upregulation of antioxidant enzymes. This compound has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone is its powerful oxidizing properties, which make it a useful tool for a wide range of laboratory experiments. However, this compound is also a highly reactive compound and must be handled with care. It is also relatively expensive, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone. One area of interest is the development of new synthetic routes for this compound that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of this compound in greater detail, with a focus on its interactions with specific organic substrates. Finally, there is potential for the development of new therapeutic applications of this compound, particularly in the field of cancer therapy.
Aplicaciones Científicas De Investigación
2-[(3,4-dichlorophenyl)amino]-3-(dimethylamino)naphthoquinone has found widespread application in scientific research due to its powerful oxidizing properties. It is commonly used in organic synthesis as an oxidizing agent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of amines to imines. This compound is also used in analytical chemistry as a reagent for the determination of various organic compounds, such as alcohols, ketones, and aldehydes. In biochemistry, this compound has been used as a tool for the study of oxidative stress and its effects on cellular function.
Propiedades
IUPAC Name |
2-(3,4-dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-22(2)16-15(21-10-7-8-13(19)14(20)9-10)17(23)11-5-3-4-6-12(11)18(16)24/h3-9,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHNNFELKKTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[2-(2-sec-butylphenoxy)ethyl]-9H-carbazole](/img/structure/B3981625.png)


![2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3981653.png)
![4-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B3981658.png)
![N-(2,5-dimethoxy-4-{[phenyl(phenylthio)acetyl]amino}phenyl)benzamide](/img/structure/B3981662.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3981672.png)
![2-({[3-(4-tert-butylphenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981679.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide](/img/structure/B3981687.png)
![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-{3-[(trifluoromethyl)thio]phenyl}glycinamide](/img/structure/B3981688.png)

![N-(4-ethylphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3981717.png)
![2-[(3,5-difluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3981719.png)